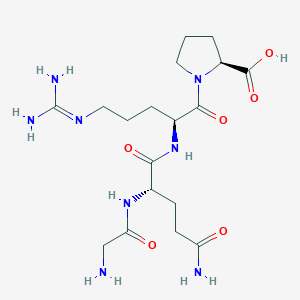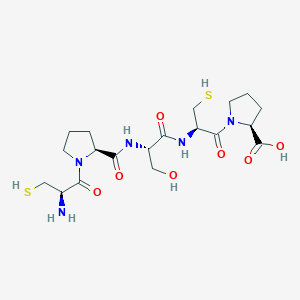![molecular formula C11H6N6S B14236955 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile CAS No. 507268-49-7](/img/structure/B14236955.png)
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is a complex organic compound featuring a thiazole ring and a tetrazole ring attached to a benzonitrile moiety. The thiazole ring consists of sulfur and nitrogen atoms, while the tetrazole ring contains four nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile typically involves multi-step reactions starting from readily available precursorsThe final step involves the attachment of the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The thiazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole contain the tetrazole ring.
Uniqueness
3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile is unique due to the combination of the thiazole and tetrazole rings with a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiazole or tetrazole derivatives .
Properties
CAS No. |
507268-49-7 |
|---|---|
Molecular Formula |
C11H6N6S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
3-[5-(1,3-thiazol-4-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C11H6N6S/c12-5-8-2-1-3-9(4-8)17-15-11(14-16-17)10-6-18-7-13-10/h1-4,6-7H |
InChI Key |
GEZRYKSGXUXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C(N=N2)C3=CSC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)

![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)

![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)




![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)

